
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.05580079 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with notable biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The molecular formula of this compound is C13H12O2S, with a molecular weight of 232.3 g/mol .
Chemical Structure and Properties
The structural characteristics of chalcones, particularly the presence of furan and thiophene rings in this compound, contribute to its biological activity. The α,β-unsaturated carbonyl system in chalcones is crucial for their reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H12O2S |
| Molecular Weight | 232.3 g/mol |
| CAS Number | 1010329-73-3 |
| IUPAC Name | This compound |
Antioxidant Activity
Chalcones are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that compounds with similar structures exhibit significant antioxidant activity through various mechanisms, including the inhibition of lipid peroxidation and modulation of enzymatic activities .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, studies on related chalcone derivatives have shown promising results against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.0 | |
| BxPC-3 (Pancreatic) | 0.50 | |
| RD (Rhabdomyosarcoma) | 16.2 |
These findings suggest that the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Enzyme Inhibition
Chalcones are known inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The mechanism of action likely involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation .
Study on Tyrosinase Inhibition
A study focusing on the inhibitory effects of chalcone derivatives on tyrosinase revealed that certain structural modifications can enhance their inhibitory potency. For example, a derivative with similar furan and thiophene components demonstrated an IC50 value as low as 0.0433 µM against tyrosinase, indicating strong potential for skin-whitening applications .
Antiproliferative Studies
In vitro studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. The mechanism appears to involve both direct cytotoxic effects and the induction of apoptotic pathways, evidenced by morphological changes observed under microscopy.
属性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9-3-8-13(15-9)12(14)7-6-11-5-4-10(2)16-11/h3-8H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKAGQNRMIQRW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














